molecular formula C24H21N5O2S2 B5403982 2-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-N-PHENYL-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE

2-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-N-PHENYL-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE

Cat. No.: B5403982
M. Wt: 475.6 g/mol
InChI Key: MXUGYYDXRUJICA-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-N-PHENYL-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-N-PHENYL-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include pyrazole derivatives, thiazole derivatives, and various reagents for functional group transformations. Common reaction conditions may involve the use of solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure settings.

Industrial Production Methods

Industrial production methods for such complex compounds usually involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Other compounds in this class with similar structures and biological activities.

    Pyrazole Derivatives: Compounds containing the pyrazole ring, known for their diverse pharmacological properties.

Uniqueness

The uniqueness of 2-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-N-PHENYL-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

(2E)-2-[(1-ethylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-N-phenyl-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O2S2/c1-3-28-14-16(13-25-28)12-19-23(31)29-21(18-10-7-11-32-18)20(15(2)26-24(29)33-19)22(30)27-17-8-5-4-6-9-17/h4-14,21H,3H2,1-2H3,(H,27,30)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUGYYDXRUJICA-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)NC4=CC=CC=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)NC4=CC=CC=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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